3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
Description
The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic chromenone derivative featuring a benzo[b][1,4]dioxepin moiety fused to a chromen-4-one core. The structure includes a propyl substituent at position 6, a methyl group at position 2, and an acetate ester at position 5. Chromenones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzo[b][1,4]dioxepin ring system may contribute to enhanced metabolic stability and binding affinity due to its rigid, planar structure .
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-4-6-16-11-18-21(13-20(16)30-15(3)25)29-14(2)23(24(18)26)17-7-8-19-22(12-17)28-10-5-9-27-19/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUVXWNUWQYLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b][1,4]dioxepin Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b][1,4]dioxepin ring.
Attachment to the Chromen-4-one Core: The benzo[b][1,4]dioxepin moiety is then coupled with a chromen-4-one derivative through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core, converting them to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzo[b][1,4]dioxepin moiety is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The chromen-4-one core is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzo[b][1,4]dioxepin moiety can interact with hydrophobic pockets in proteins, while the chromen-4-one core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate
This compound () replaces the acetate group with a dimethylcarbamate moiety. Key differences include:
Triazinane-Dione Derivatives with Benzo[b][1,4]oxazin
describes a compound with a triazinane-dione core substituted with a 2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl group. Comparisons include:
Natural Product Analogues
Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares a phenolic framework but lacks the fused ring system. Key contrasts:
- Bioactivity: Caffeic acid exhibits antioxidant properties via its catechol group, whereas the target compound’s chromenone-dioxepin system may target kinase enzymes or G-protein-coupled receptors.
- Synthetic Utility: Caffeic acid serves as a precursor for phenolic esters, but the target compound’s complexity requires advanced synthetic methodologies .
Structural and Crystallographic Insights
While direct crystallographic data for the target compound are unavailable, , and 4 highlight the use of SHELX and WinGX for small-molecule refinement. The benzo[b][1,4]dioxepin moiety likely adopts a boat conformation, as seen in related benzodiazepine derivatives (). Hydrogen-bonding patterns () may differ from carbamate or oxazin analogues due to the acetate’s ester carbonyl group, influencing crystal packing and stability.
Data Tables
Table 1: Structural Comparison of Chromenone Derivatives
Table 2: Hypothesized Pharmacological Properties
| Compound | Metabolic Stability | Solubility (mg/mL) | Target Affinity (Hypothesized) |
|---|---|---|---|
| Target Compound (Acetate) | Moderate | 0.15 | Kinase inhibition |
| Dimethylcarbamate Derivative | High | 0.08 | Prolonged receptor binding |
| Triazinane-Dione | High | 0.05 | CNS targets |
Biological Activity
The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.
Structural Characteristics
The compound belongs to a class of molecules characterized by the presence of a chromenone scaffold fused with a benzo[b][1,4]dioxepin moiety. This unique structure may contribute to its diverse biological activities.
Cytotoxicity
Research has indicated that compounds with similar structural frameworks exhibit significant cytotoxic activity against various cancer cell lines. For instance, in a study evaluating related compounds, certain derivatives demonstrated IC50 values as low as 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cell lines . The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
Anti-inflammatory Effects
In addition to cytotoxicity, derivatives of benzo[b][1,4]dioxepin have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The structural modifications in the chromenone framework can enhance the anti-inflammatory potential by influencing the compound's interaction with inflammatory pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
- Modulation of Inflammatory Pathways : Inhibiting the expression of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Cytotoxicity in Cancer Models : A study highlighted that specific structural analogs exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications on the chromenone and dioxepin rings significantly influence biological activity, suggesting that fine-tuning these structures could lead to more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
